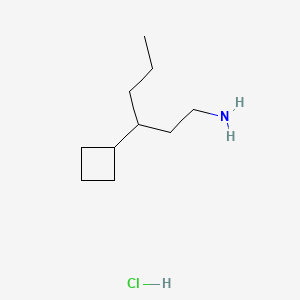
3-Cyclobutylhexan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutylhexan-1-aminehydrochloride is an organic compound that features a cyclobutyl group attached to a hexane chain, which is further bonded to an amine group. This compound is typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the cyclobutyl group introduces strain into the molecule, making it an interesting subject for chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylhexan-1-aminehydrochloride generally involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving butadiene or other suitable precursors.
Attachment to Hexane Chain: The cyclobutyl group is then attached to a hexane chain through a series of reactions, often involving Grignard reagents or organolithium compounds.
Introduction of the Amine Group: The amine group is introduced via reductive amination or other amination techniques.
Formation of Hydrochloride Salt: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce intermediates and introduce the amine group.
Purification Steps: Such as recrystallization or chromatography to isolate the desired product.
Quality Control: Ensuring the final product meets industry standards for purity and stability.
化学反応の分析
Types of Reactions
3-Cyclobutylhexan-1-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Produces amine oxides or nitro compounds.
Reduction: Yields various amine derivatives.
Substitution: Forms substituted amines or amides.
科学的研究の応用
3-Cyclobutylhexan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms involving strained ring systems.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclobutylhexan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The cyclobutyl group may induce strain that affects binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Cyclobutylamine: A simpler analogue with a cyclobutyl group attached directly to an amine.
Hexylamine: A straight-chain analogue without the cyclobutyl group.
Cyclohexylamine: Contains a cyclohexyl group instead of a cyclobutyl group.
Uniqueness
3-Cyclobutylhexan-1-aminehydrochloride is unique due to the presence of both a cyclobutyl group and a hexane chain, which introduces unique steric and electronic properties. This combination can result in distinct reactivity and biological activity compared to its analogues.
特性
分子式 |
C10H22ClN |
|---|---|
分子量 |
191.74 g/mol |
IUPAC名 |
3-cyclobutylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-2-4-9(7-8-11)10-5-3-6-10;/h9-10H,2-8,11H2,1H3;1H |
InChIキー |
QNDJPSVWSDBZCX-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCN)C1CCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















